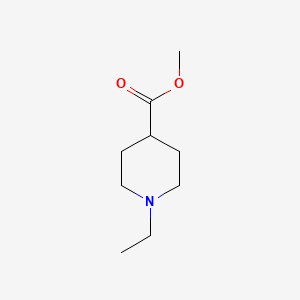

Methyl 1-ethylpiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLUKTKPNDSZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630840 | |

| Record name | Methyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99065-42-6 | |

| Record name | Methyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Methyl 1 Ethylpiperidine 4 Carboxylate

Reactions Involving the Ester Moiety

The ester functional group in methyl 1-ethylpiperidine-4-carboxylate is a key site for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Saponification Reactions

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-ethylpiperidine-4-carboxylic acid, under both acidic and basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, in an excess of water. chemguide.co.uk The equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Basic hydrolysis, or saponification, is an irreversible reaction that is commonly used for the hydrolysis of esters. chemguide.co.uk This process involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk The reaction yields the salt of the carboxylic acid, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk A specific example of vigorous basic hydrolysis of a related anilido-ester involved the use of potassium hydroxide in 1,2-propylene glycol at elevated temperatures (approximately 200 °C) for 12 hours. researchgate.net This method resulted in the formation of the potassium salt of the corresponding carboxylic acid. researchgate.net

| Reaction | Reagents and Conditions | Product | Key Features |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, heat, excess H₂O | 1-Ethylpiperidine-4-carboxylic acid | Reversible reaction chemguide.co.uk |

| Saponification | NaOH(aq) or KOH(aq), heat | Sodium or Potassium 1-ethylpiperidine-4-carboxylate | Irreversible reaction; product is the carboxylate salt chemguide.co.uk |

Amidation and Transamidation Reactions

The ester group of this compound can be converted to an amide through reaction with an amine. This transformation, known as amidation or aminolysis, typically requires heating the ester with the desired amine. While direct amidation of unactivated esters can be challenging, various catalytic methods have been developed to facilitate this process. ucl.ac.uk For instance, certain metal catalysts and organocatalysts can promote the direct amidation of esters with amines under milder conditions. mdpi.com

Transamidation offers another route to new amide derivatives. researchgate.net This involves the reaction of an existing amide with an amine, often catalyzed by metal salts or performed under specific conditions to drive the reaction forward. researchgate.net While less common for esters, related strategies can be employed. For example, the direct amidation of methyl benzoate (B1203000) with various amines has been achieved using catalysts like niobium(V) oxide (Nb₂O₅), which acts as a reusable heterogeneous Lewis acid catalyst. wikipedia.org

| Reaction | Reactants | Catalyst/Conditions | Product Type |

| Direct Amidation | This compound + Amine (R-NH₂) | Heat, potentially with a Lewis acid catalyst (e.g., Nb₂O₅) wikipedia.org | N-Substituted 1-ethylpiperidine-4-carboxamide |

| Transamidation (conceptual) | 1-Ethylpiperidine-4-carboxamide + Amine (R'-NH₂) | Metal salts (e.g., Fe(III)) or specific activating agents researchgate.net | N,N'-Disubstituted or different N-substituted 1-ethylpiperidine-4-carboxamide |

Reduction of the Ester Group to Alcohol

The ester functionality in this compound can be reduced to a primary alcohol, (1-ethylpiperidin-4-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. cymitquimica.comchemicalbook.comgoogle.com The reaction is generally carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cymitquimica.comchemicalbook.com The process involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. chemicalbook.comgoogle.com Subsequent workup with water and acid or base yields the primary alcohol. cymitquimica.comchemicalbook.com It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other functional groups if present. cymitquimica.comchemicalbook.com

| Reactant | Reducing Agent | Solvent | Product | Typical Yield |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (1-Ethylpiperidin-4-yl)methanol | High |

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is nucleophilic and can participate in various reactions, including acylation and dealkylation.

N-Acylation Reactions

The nitrogen atom of the piperidine ring can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding N-acylpiperidine derivatives. nbinno.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the N-acylation of a similar piperidine derivative was achieved using propionyl chloride. researchgate.net The use of a base like triethylamine (B128534) is common in such reactions. chembk.com

| Reactant | Acylating Agent | Base/Solvent | Product Type |

| This compound | Acyl Chloride (R-COCl) | Triethylamine / Dichloromethane | Methyl 1-acyl-1-ethylpiperidinium-4-carboxylate salt |

| This compound | Acid Anhydride ((RCO)₂O) | Pyridine (B92270) (as solvent and base) | Methyl 1-acyl-1-ethylpiperidinium-4-carboxylate salt |

N-Debenzylation and Deprotection Strategies

While the target molecule contains an N-ethyl group, the concept of N-dealkylation is relevant. N-debenzylation of piperidine derivatives is a common synthetic step, often achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. researchgate.net For the removal of an N-ethyl group, more specific and often harsher conditions are generally required. Methods for N-dealkylation of tertiary amines include the Von Braun reaction (using cyanogen (B1215507) bromide) or reaction with chloroformates followed by hydrolysis. These methods, however, are not as straightforward as N-debenzylation and may require optimization for a specific substrate like this compound.

A study on a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which had an N-benzyl group, demonstrated successful N-debenzylation using catalytic hydrogenation (10% Pd/C) in a mixture of acetic acid and water with added hydrochloric acid. researchgate.net This highlights a common strategy for removing benzyl (B1604629) groups from nitrogen atoms in piperidine rings. researchgate.net

| Reaction Type | Reagents/Conditions (for N-Benzylanalo gues) | Product of Analogue | Note on N-De-ethylation |

| Catalytic Hydrogenation | H₂, 10% Pd/C, HOAc/H₂O, HCl researchgate.net | N-deprotected piperidine derivative | Removal of an N-ethyl group is more challenging and requires different methods. |

Quaternization Reactions of the Piperidine Nitrogen

The tertiary amine functionality of the piperidine nitrogen in this compound renders it susceptible to quaternization reactions. This process involves the alkylation of the nitrogen atom, resulting in the formation of a quaternary ammonium (B1175870) salt. In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This transformation fundamentally alters the electronic and steric properties of the molecule, converting the neutral tertiary amine into a positively charged quaternary ammonium species.

Common alkylating agents for such transformations include alkyl halides, such as methyl iodide, ethyl bromide, or benzyl bromide. The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt precipitates from the reaction mixture or is isolated after workup. The general scheme for the quaternization of this compound is depicted below:

Scheme 1: General quaternization reaction of this compound.

The reactivity of the alkylating agent plays a crucial role in the reaction kinetics, with the reactivity order generally following I > Br > Cl for the halide leaving group. The nature of the R' group also influences the reaction rate.

| Alkylating Agent (R'-X) | Product Name |

| Methyl Iodide (CH₃I) | 1-Ethyl-1-methyl-4-(methoxycarbonyl)piperidinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1,1-Diethyl-4-(methoxycarbonyl)piperidinium bromide |

| Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-1-ethyl-4-(methoxycarbonyl)piperidinium bromide |

Functionalization at Piperidine Ring Carbon Positions

The functionalization of the carbon framework of the piperidine ring in this compound presents a synthetic challenge due to the presence of relatively inert C-H bonds. However, modern synthetic methodologies, including C-H activation and carbon-carbon bond-forming strategies, offer pathways to introduce additional substituents and complexity to the piperidine scaffold.

The selective activation and functionalization of C-H bonds on the piperidine ring can be achieved using transition metal catalysis. The regioselectivity of these reactions is often directed by the inherent electronic properties of the substrate or by the use of directing groups. In the case of this compound, the nitrogen atom and the ester group can influence the site of C-H activation.

Rhodium-catalyzed C-H insertion reactions, for instance, have been employed for the functionalization of piperidine derivatives. nih.gov The position of functionalization (α, β, or γ to the nitrogen) can be controlled by the choice of catalyst and the substituents on the piperidine ring. nih.govnih.gov For this compound, the positions α to the nitrogen (C2 and C6) are electronically activated. However, the steric hindrance from the N-ethyl group might influence the accessibility of these sites.

Palladium-catalyzed C-H arylation is another powerful tool for the functionalization of saturated heterocycles. nih.govacs.org These reactions often proceed via the formation of a palladacycle intermediate. The regioselectivity can be influenced by the directing ability of substituents on the ring. While the ester group at C4 is an electron-withdrawing group, its directing effect in C-H activation can be complex.

| Reaction Type | Catalyst/Reagent | Potential Product(s) |

| Rhodium-catalyzed C-H Carbene Insertion | Rh₂(OAc)₄ / Ethyl diazoacetate | Methyl 1-ethyl-2-(ethoxycarbonylmethyl)piperidine-4-carboxylate |

| Palladium-catalyzed C-H Arylation | Pd(OAc)₂ / Aryl halide | Methyl 1-ethyl-2-arylpiperidine-4-carboxylate or Methyl 1-ethyl-3-arylpiperidine-4-carboxylate |

Beyond C-H activation, the introduction of new carbon-carbon bonds on the piperidine ring can be achieved through various synthetic strategies. These methods often involve the generation of a reactive intermediate, such as an enamine or an organometallic species, from the piperidine derivative.

One approach involves the deprotonation of a C-H bond α to the nitrogen using a strong base to form a metalloenamine, which can then react with an electrophile. rsc.org The presence of the electron-withdrawing ester group at the C4 position in this compound could influence the acidity of the neighboring C-H protons, potentially directing functionalization to the C3 and C5 positions.

Furthermore, multicomponent coupling reactions have been developed for the asymmetric synthesis of substituted piperidines, allowing for the rapid assembly of complex structures. rsc.org While these methods often construct the piperidine ring itself, adaptations of these strategies could potentially be applied to the functionalization of a pre-existing piperidine core.

| Strategy | Intermediate | Reagent/Electrophile | Potential Product |

| Metalloenamine Alkylation | Lithiated piperidine | Alkyl halide (e.g., CH₃I) | Methyl 1-ethyl-2-methylpiperidine-4-carboxylate |

| Negishi Cross-Coupling | Organozinc reagent | Aryl halide / Pd catalyst | Methyl 1-ethyl-2-arylpiperidine-4-carboxylate |

Methyl 1 Ethylpiperidine 4 Carboxylate As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of methyl 1-ethylpiperidine-4-carboxylate is primed for elaboration into a variety of other heterocyclic structures. The ester group at the C-4 position is a versatile functional handle that can be readily converted into other groups or used to form new rings. google.com For instance, this ester can undergo reactions such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to introduce new carbon-carbon bonds.

Building Block for Complex Polycyclic Molecules

The rigid, chair-like conformation of the piperidine (B6355638) ring makes this compound an excellent foundational building block for the stereospecific synthesis of complex polycyclic molecules. By using the piperidine ring as an anchor, chemists can construct additional rings with a high degree of stereochemical control.

A compelling example of this strategy is found in the synthesis of morphine analogs. google.com Although the specific example utilizes an N-methyl analog, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, the synthetic principle is directly transferable. In this process, the substituted piperidine is converted into a 4a-aryldecahydroisoquinoline, a polycyclic system that mimics the core structure of morphine. google.com The synthesis involves an intramolecular Michael reaction that cyclizes a side chain onto the piperidine ring, thereby forming the second ring of the decahydroisoquinoline (B1345475) system. This transformation stereospecifically establishes the crucial ring fusion, demonstrating how the piperidine core directs the formation of the larger polycyclic architecture. google.com This methodology showcases the potential of N-alkylated piperidine carboxylates, including the N-ethyl variant, to serve as critical starting materials for intricate, multi-ring structures with significant therapeutic potential.

Role in the Elaboration of Advanced Chemical Scaffolds

In modern medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is systematically modified to create a library of related compounds for biological screening. This compound is an exemplary scaffold, providing a robust framework for the elaboration of novel therapeutic agents. The piperidine ring is a privileged structure in drug design, appearing in a vast array of medicines targeting different diseases. google.com

The utility of this scaffold is evident in the synthesis of highly active narcotic analgesics, such as fentanyl and its analogues. researchgate.net Key intermediates in the synthesis of these potent opioids are functionalized 4-aminopiperidines, which are often derived from N-substituted piperidin-4-ones. An optimized Strecker-type reaction, for example, can convert a piperidone into a 4-amino-4-cyano derivative, which is then further elaborated. researchgate.net The methyl carboxylate group of this compound provides a direct entry point for creating similar 4-substituted piperidines.

Furthermore, substituted piperidine carboxylates are crucial in the synthesis of other advanced therapeutic agents. For instance, the synthesis of Argatroban, a direct thrombin inhibitor, utilizes (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester as a key chiral intermediate. google.com Similarly, methyl piperidine-4-carboxylate is a reactant in the synthesis of antitubercular agents and protein kinase D inhibitors. fishersci.com The N-ethyl group of this compound can fine-tune the physicochemical properties of the final molecule, such as its lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile. This makes it an advanced and adaptable scaffold for developing new generations of drugs. google.comunodc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 1-ethylpiperidine-4-carboxylate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show several key signals corresponding to the different hydrogen atoms in the molecule. Based on its structure, a predictable pattern of signals can be described.

The analysis of a ¹H NMR spectrum involves evaluating chemical shifts (δ), signal multiplicity (splitting patterns), and integration (the area under each signal).

Ethyl Group Protons: The N-ethyl group would produce two distinct signals: a quartet for the methylene (B1212753) protons (-CH2-) coupled to the adjacent methyl group, and a triplet for the terminal methyl protons (-CH3) coupled to the methylene group.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring are diastereotopic and would present as complex multiplets in the aliphatic region of thespectrum. The protons at C2 and C6, adjacent to the nitrogen atom, would appear at a different chemical shift than the protons at C3 and C5. The single proton at the C4 position would also have a unique signal.

Ester Methyl Protons: The methyl group of the carboxylate ester (-OCH3) would appear as a sharp singlet, as it has no adjacent protons to couple with.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Multiplicity | Expected Relative Integration |

|---|---|---|

| N-CH₂-CH₃ | Triplet (t) | 3H |

| N-CH₂-CH₃ | Quartet (q) | 2H |

| Piperidine H2, H6 | Multiplet (m) | 4H |

| Piperidine H3, H5 | Multiplet (m) | 4H |

| Piperidine H4 | Multiplet (m) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a distinct signal in the spectrum. This technique is crucial for confirming the number of carbon atoms and identifying their functional roles (e.g., carbonyl, aliphatic).

The structure of this compound contains nine unique carbon atoms, and therefore, nine distinct signals would be expected in the ¹³C NMR spectrum.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| C=O (Ester Carbonyl) | 170-175 |

| O-CH₃ (Ester Methyl) | 50-55 |

| N-CH₂-CH₃ (Methylene) | 50-55 |

| Piperidine C2, C6 | 50-55 |

| Piperidine C4 | 40-45 |

| Piperidine C3, C5 | 25-30 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the N-CH₂ and N-CH₃ protons of the ethyl group. It would also reveal the coupling network within the piperidine ring, showing correlations between protons at C2/C6 and C3/C5, and between C3/C5 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each cross-peak in an HSQC spectrum correlates a signal from the ¹H NMR spectrum to its corresponding signal in the ¹³C NMR spectrum. This allows for unambiguous assignment of which protons are bonded to which carbons, for instance, confirming the connection between the singlet proton signal and the ester methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for piecing together the molecular puzzle. For example, it would show a correlation from the methyl protons of the ester group (¹H) to the carbonyl carbon (¹³C), confirming the ester functionality. It would also show correlations from the ethyl group protons to the C2 and C6 carbons of the piperidine ring, confirming the N-ethyl substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₇NO₂), HRMS would be used to confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass. The precise mass measurement serves as a powerful confirmation of the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. In the analysis of this compound, an LC system would first separate the compound from any impurities or other components in a sample mixture. The purified compound would then be introduced into the mass spectrometer, which serves as a detector. This allows for both the confirmation of the compound's presence in a sample and the verification of its molecular weight in a single, efficient analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the key functional groups are the ester and the tertiary amine within the piperidine ring.

The synthesis and characterization of this compound have been confirmed through methods including IR spectroscopy. The expected characteristic absorption bands in the IR spectrum of this compound would allow for the unambiguous identification of its primary functional moieties.

A typical IR spectrum analysis for this compound would focus on the following regions:

C=O Stretching Vibration: The most prominent band in the spectrum is expected to be the carbonyl (C=O) stretch of the ester group. This strong absorption typically appears in the region of 1750-1735 cm⁻¹.

C-O Stretching Vibrations: The ester group also exhibits C-O stretching vibrations. The C-O-C asymmetric and symmetric stretches are expected to appear in the 1250-1000 cm⁻¹ region.

C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from the ethyl and piperidine groups, as well as the methyl group of the ester, would be observed in the 3000-2850 cm⁻¹ range.

C-N Stretching Vibration: The stretching vibration of the C-N bond of the tertiary amine is typically found in the 1250-1020 cm⁻¹ region, often overlapping with C-O stretches.

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | 1750-1735 | Strong |

| Ester (C-O) | Asymmetric Stretch | 1250-1150 | Strong |

| Ester (C-O) | Symmetric Stretch | 1150-1000 | Medium |

| Aliphatic (C-H) | Stretching | 3000-2850 | Medium-Strong |

| Tertiary Amine (C-N) | Stretching | 1250-1020 | Medium-Weak |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

A crystal packing analysis, derived from XRD data, would reveal how individual molecules of this compound are arranged in the unit cell. This analysis helps to understand the forces that govern the formation of the crystal, including van der Waals forces and any potential weak intermolecular interactions. The efficiency of the crystal packing can influence physical properties such as density and melting point.

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of a compound. In the case of this compound, which lacks classical hydrogen bond donors, the analysis would focus on weaker interactions such as C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. For this compound, a Hirshfeld analysis would generate a 3D surface colored according to the types and closeness of intermolecular contacts. Regions with close contacts (colored red) would highlight the most significant interactions, providing a detailed picture of the forces holding the crystal together.

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. X-ray diffraction data would confirm this preference and determine the orientation of the substituents (the ethyl group at the nitrogen and the methyl carboxylate group at the C4 position) as either axial or equatorial. The conformation adopted in the crystalline state is the result of a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice. This solid-state conformation can have a significant impact on the compound's physical and chemical properties.

Computational and Theoretical Chemistry Investigations of Methyl 1 Ethylpiperidine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and stable geometric conformations of molecules. These calculations provide fundamental information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic properties of molecules. nih.govmdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems with reasonable accuracy. nih.gov

For Methyl 1-ethylpiperidine-4-carboxylate, DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms that corresponds to a minimum on the potential energy surface. dntb.gov.uaresearchgate.net Functionals such as B3LYP or those from the M06 suite are commonly used in conjunction with basis sets like 6-31G** or 6-311G++(d,p) to achieve a balance between accuracy and computational cost. mdpi.comrsc.org These calculations yield important data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is applied to calculate various electronic properties such as charge distribution, dipole moment, and molecular electrostatic potential, which are key to understanding the molecule's reactivity and intermolecular interactions. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. edu.krdmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are a primary tool for determining the energies of the HOMO and LUMO. rsc.orgschrodinger.com The analysis of the HOMO-LUMO gap for this compound provides insights into its charge transfer properties and its potential to engage in chemical reactions. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.50 | Electron-donating capability |

| ELUMO | -0.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Chemical reactivity and kinetic stability |

Molecular Modeling and Simulation for Conformational Landscape Exploration

Molecular modeling and simulation techniques are used to explore the various conformations a molecule can adopt and their relative energies. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and rotatable bonds, understanding its conformational landscape is essential.

Conformational analysis involves systematically exploring these different arrangements. Molecular mechanics force fields (e.g., COSMIC) or quantum mechanical methods like DFT can be used to calculate the potential energy of each conformation. nih.govnih.gov Energy minimization procedures are then applied to locate the lowest energy conformers. Studies on similar piperidine structures show that the preference for the axial or equatorial position of a substituent at the 4-position is influenced by steric and electrostatic interactions within the molecule. nih.gov For the 1-ethyl and 4-methoxycarbonyl groups, calculations would determine the energetic preference between having these groups in axial versus equatorial orientations, thereby identifying the most probable structures of the molecule.

| Conformer (4-substituent orientation) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair (Equatorial) | 0.00 | ~95 |

| Chair (Axial) | 2.10 | ~5 |

| Twist-Boat | 5.50 | <0.1 |

Computational chemistry can predict spectroscopic properties, which serves as a valuable tool for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). imist.manih.gov The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformer(s). The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). imist.ma For this compound, these calculations can help assign specific peaks in an experimental spectrum to the corresponding hydrogen and carbon atoms in the molecule, and can also help distinguish between different conformers. dntb.gov.ua

| Carbon Atom | Calculated Chemical Shift (GIAO/DFT) | Expected Experimental Shift |

|---|---|---|

| C=O (ester) | 175.5 | 174.8 |

| O-CH₃ (ester) | 52.0 | 51.4 |

| N-CH₂ (ethyl) | 52.8 | 52.1 |

| C2/C6 (piperidine) | 53.5 | 52.9 |

| C4 (piperidine) | 41.2 | 40.7 |

| C3/C5 (piperidine) | 28.9 | 28.3 |

| CH₃ (ethyl) | 12.5 | 12.1 |

Ligand-Macromolecule Interaction Analysis via Computational Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery and molecular biology for understanding how a small molecule like this compound might interact with a biological target. dntb.gov.ua

The docking process involves placing the ligand in the binding site of the receptor and sampling a large number of possible orientations and conformations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov For this compound, docking studies could be performed against various receptors, such as G-protein coupled receptors (GPCRs) or enzymes, where piperidine-containing molecules are known to be active. researchgate.netbrieflands.com The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for predicting the biological activity of the compound and for guiding the design of new molecules with improved affinity and selectivity. nih.gov

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase | -7.8 | TYR334 | π-π stacking |

| ASP72 | Hydrogen Bond (with N+) | ||

| TRP84 | Hydrophobic |

Prediction of Binding Modes and Interactions with Molecular Targets

To predict how this compound might interact with biological macromolecules, molecular docking simulations would be the primary computational tool. This technique models the interaction between a small molecule (ligand), such as this compound, and a larger receptor, typically a protein. The goal is to predict the preferred orientation and conformation of the ligand when bound to the receptor's active site.

The process would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound would be generated and energetically minimized. Potential protein targets would be identified based on the activity of structurally similar compounds. The chosen receptor structures, often obtained from protein databases like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding affinity.

The results would be presented in a table format, detailing the predicted binding energies and identifying the key amino acid residues in the hypothetical binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Molecular Target

| Molecular Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Target Protein A | - | Residue 1, Residue 2, Residue 3 |

| Target Protein B | - | Residue 4, Residue 5, Residue 6 |

| Target Protein C | - | Residue 7, Residue 8, Residue 9 |

| (Note: This table is illustrative as specific target interactions for this compound are not currently documented.) |

Analysis of Non-Covalent Interactions at Binding Interfaces

Following the prediction of binding modes, a more detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex would be conducted. These interactions are crucial for understanding the specificity and strength of the binding. The primary types of non-covalent interactions expected for a molecule like this compound would include:

Hydrogen Bonds: The ester oxygen of the carboxylate group could act as a hydrogen bond acceptor.

Van der Waals Interactions: The ethyl group and the piperidine ring would likely engage in van der Waals contacts with hydrophobic residues of the binding pocket.

Electrostatic Interactions: The nitrogen atom of the piperidine ring, which can be protonated under physiological conditions, could form electrostatic interactions with negatively charged amino acid residues.

Specialized software would be used to visualize and quantify these interactions. The findings would typically be summarized in a table.

Table 2: Predicted Non-Covalent Interactions of this compound at a Hypothetical Binding Interface

| Interaction Type | Ligand Atom/Group Involved | Receptor Residue Involved | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | - | - |

| Van der Waals | Ethyl Group | - | - |

| Van der Waals | Piperidine Ring | - | - |

| Electrostatic | Piperidine Nitrogen | - | - |

| (Note: This table represents the types of interactions that would be analyzed; specific data is not available.) |

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to investigate the intrinsic chemical reactivity of this compound. These calculations provide insights into the electronic structure of the molecule, which governs its reactivity.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is crucial for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

These theoretical calculations would also allow for the investigation of potential reaction mechanisms, such as hydrolysis of the ester group or reactions at the piperidine nitrogen. By mapping the potential energy surface of a proposed reaction, transition states could be identified, and activation energies calculated, providing a deeper understanding of the reaction's feasibility and kinetics.

Table 3: Theoretical Reactivity Descriptors for this compound (Illustrative)

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical stability and reactivity |

| Electronegativity | - | Tendency to attract electrons |

| Chemical Hardness | - | Resistance to change in electron configuration |

| (Note: Specific calculated values for these parameters are not available in the current literature.) |

Synthesis and Structural Elucidation of Methyl 1 Ethylpiperidine 4 Carboxylate Derivatives and Analogs

Systematic Variation of N-Substituents on the Piperidine (B6355638) Ring

The nitrogen atom of the piperidine ring offers a prime site for synthetic modification, allowing for the introduction of a wide array of alkyl and acyl groups. These substitutions significantly influence the molecule's properties.

Synthesis of N-Alkyl Analogs

The synthesis of N-alkyl analogs of methyl 1-ethylpiperidine-4-carboxylate typically starts from a secondary amine precursor, such as methyl piperidine-4-carboxylate (methyl isonipecotate). nih.govbldpharm.comchemscene.com A common method for introducing N-alkyl groups is reductive amination. For instance, reacting ethyl isonipecotate with chloroacetaldehyde (B151913) in a methanol (B129727)/acetic acid mixture, followed by reduction with sodium cyanoborohydride (NaCNBH₃), yields the N-chloroethyl analog. google.com Another approach involves the direct alkylation of the piperidine nitrogen with an alkyl halide.

A general procedure for N-alkylation involves reacting the piperidine precursor with an aldehyde in the presence of a reducing agent. For example, the N-methylation of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate can be achieved by reacting the amine with aqueous formaldehyde (B43269) under a hydrogen atmosphere with a Palladium on carbon (Pd/C) catalyst, yielding the N-methyl product in high yield. google.com

Table 1: Examples of N-Alkylation Reactions for Piperidine Carboxylate Analogs

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl isonipecotate | 1. Chloroacetaldehyde, Methanol/Acetic Acid 2. NaCNBH₃ | 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester | Not specified | google.com |

| Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate | Aqueous CH₂O, 10% Pd/C, H₂ | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | 94.5% | google.com |

Synthesis of N-Acyl Analogs

N-acylation is another key modification, often accomplished by reacting the parent piperidine with an acylating agent. arkat-usa.org A series of methyl 1-(-2-amino-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized by treating methyl isonipecotate with Boc-protected amino acids using 1,1'-Carbonyldiimidazole (B1668759) (CDI) as a coupling reagent. researchgate.net Subsequent deprotection yielded the desired N-acylated products. researchgate.net

In another example, the N-acylation of methyl 4-phenylaminopiperidine-4-carboxylate was achieved using propionyl chloride to yield the corresponding anilido-ester, a key intermediate for various analgesics. researchgate.net This reaction can be slow due to the low nucleophilicity of the amino group. researchgate.net A general sequence for producing N-acylated piperidines involves a Knoevenagel-Doebner condensation, followed by amide construction and an amination sequence, which has been used to create potential antimicrobial agents. nih.gov

Structural Modifications at the Piperidine Ring Carbons (e.g., C-2, C-3, C-4)

Modifying the carbon framework of the piperidine ring allows for the introduction of diverse functional groups, including aromatic and heteroaromatic systems, and the exploration of complex stereochemistry.

Introduction of Aromatic and Heteroaromatic Moieties

Aromatic and heteroaromatic groups can be introduced at various positions on the piperidine ring to explore structure-activity relationships for different biological targets. nih.gov For instance, a heteroaromatic ring can be introduced at the 4-position by reacting a t-Boc-protected piperidine-4-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine to form a Weinreb amide. nih.gov This intermediate then reacts with lithiated bromo-substituted heteroaromatic compounds to attach the moiety to the C-4 carbonyl. nih.gov

Another strategy involves a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide to introduce a phenylamino (B1219803) group at the C-4 position, forming an anilino-nitrile which can be further converted to an ester. researchgate.net Additionally, indium-mediated reactions have been developed for the synthesis of 4-aryl-4-acyl piperidines from 4-aryl pyridines. google.com

Table 2: Synthesis of Piperidines with Aromatic/Heteroaromatic Moieties

| Starting Material | Key Reagents/Intermediates | Modification Site | Introduced Moiety | Reference |

|---|---|---|---|---|

| t-Boc-protected piperidine-4-carboxylic acid | Weinreb amide intermediate, n-BuLi, Bromo-heteroaromatics | C-4 | Substituted Heteroaromatics | nih.gov |

| 1-Benzylpiperidin-4-one | Aniline, HCN (Strecker condensation) | C-4 | Phenylamino | researchgate.net |

| 4-Phenyl pyridine (B92270) | Acetic anhydride, Indium powder | C-4 | Phenyl and Acetyl | google.com |

Stereoisomeric Studies of Substituted Piperidine Carboxylates

The stereoselective synthesis of substituted piperidines is crucial as different stereoisomers can exhibit vastly different biological activities. rsc.orgnih.gov Hydrogenation of substituted pyridines is a common method to produce cis-piperidines. whiterose.ac.uk For example, the reduction of substituted pyridines using a platinum oxide (PtO₂) catalyst can yield cis-piperidines as the major product. whiterose.ac.uk These cis-isomers can then be epimerized to their trans-diastereoisomers under specific conditions. whiterose.ac.uk

Chiral 2-substituted piperidine-4-carboxylic acids have been synthesized from α-amino acid derivatives. researchgate.net Furthermore, methods for the asymmetric synthesis of both enantiomers of piperidine alkaloids have been developed, for instance, using proline-based Mannich reactions. researchgate.net A process for resolving trans-4-methyl-2-ethyl piperidinecarboxylate using L-tartaric acid has also been established to obtain the (2R, 4R) enantiomer. google.com These stereoselective approaches are fundamental for creating chirally pure, functionalized piperidine building blocks. rsc.org

Ester Group Modifications (e.g., different alkyl esters, carboxylic acids)

The ester functional group of this compound is another handle for chemical modification, allowing for the synthesis of other esters or the corresponding carboxylic acid.

The synthesis of different alkyl esters can be achieved through esterification of the corresponding carboxylic acid with various alcohols under acidic conditions or by reacting the acid with an alkyl halide in the presence of a base. nih.gov For example, a convenient method involves generating the carboxylate ion from the carboxylic acid using tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) and then reacting it with an alkyl halide to obtain the desired ester in good yields. nih.gov

Hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation. This can be accomplished under acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis involves heating the ester with a dilute acid like hydrochloric acid in a reversible reaction. chemguide.co.uk Alkaline hydrolysis, or saponification, is often preferred as the reaction is irreversible and the products are easier to separate. chemguide.co.uk This typically involves refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netchemguide.co.uk However, in some complex molecules, harsh hydrolysis conditions can lead to unintended side reactions, such as N-deacylation. mdpi.com To circumvent this, a tert-butyl ester can be used as a protecting group, which can be cleaved under milder acidic conditions to yield the carboxylic acid. mdpi.com

Analytical Methodologies for Purity, Identity, and Quantification in Research

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is a viable method for analyzing "Methyl 1-ethylpiperidine-4-carboxylate," provided the compound is sufficiently volatile and thermally stable. The purity of similar piperidine (B6355638) esters has been successfully assessed using GC.

The tertiary amine and ester functional groups in the molecule generally allow for good chromatographic behavior on standard non-polar or medium-polarity capillary columns, such as those with a polydimethylsiloxane (e.g., DB-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5) stationary phase. researchgate.net GC-MS analysis provides definitive structural confirmation through the characteristic fragmentation patterns of the molecule upon electron ionization. nih.gov For quantitative analysis, the area of the peak corresponding to the compound is measured and compared against a calibration curve generated from standards of known concentration.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness). researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | A temperature gradient, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Detector Temperature | 280-300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of "this compound." nih.gov Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product in real-time. researchgate.net

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting materials and a "co-spot" containing both the reaction mixture and the starting material. The plate is then developed in a suitable mobile phase. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf value). researchgate.net

The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds being separated. For piperidine derivatives, mixtures of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone are often effective. researchgate.netresearchgate.net After development, the spots can be visualized under UV light if the compounds are UV-active, or by using a chemical stain such as potassium permanganate (KMnO₄), which reacts with many organic compounds. nih.gov

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates. chemrxiv.org |

| Mobile Phase (Eluent) Systems | - Toluene : Ethyl Acetate (7:3) researchgate.net - Acetone : n-Hexane (3:2) researchgate.net - Chloroform : Methanol (B129727) (various ratios) mdpi.com |

| Visualization | - UV light (254 nm) nih.gov - Iodine chamber chemrxiv.org - Potassium permanganate (KMnO₄) stain nih.gov |

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., UPLC)

For highly sensitive and specific analysis, advanced techniques coupling liquid chromatography with mass spectrometry, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are employed. mdpi.combldpharm.com UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. waters.com

When coupled with a mass spectrometer, UPLC-MS becomes a powerful tool for both quantification and structural elucidation. austinpublishinggroup.com For a compound like "this compound," electrospray ionization (ESI) in the positive ion mode is typically used, as the tertiary amine group is readily protonated to form a pseudomolecular ion [M+H]⁺. nih.gov

This technique offers exceptionally low limits of detection and quantification, making it suitable for trace-level analysis. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, providing unequivocal identification of the compound even in complex matrices. austinpublishinggroup.com This level of specificity and sensitivity is crucial in metabolite identification, impurity profiling, and pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-ethylpiperidine-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of piperidine derivatives. For example, alkylation of methyl piperidine-4-carboxylate with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization variables include temperature (80–120°C), solvent polarity, and catalyst selection. Monitoring via TLC or HPLC ensures reaction progression. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- LC-MS or GC-MS to assess purity and detect byproducts.

- Elemental analysis (CHNS) for empirical formula validation.

- Melting point determination (if crystalline) to compare with literature values .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies under varying temperatures (e.g., -20°C, 4°C, RT) and humidity levels should be conducted. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. Monitor via HPLC for degradation products. Store in airtight containers with desiccants, away from light and oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or Mercury CSD provides precise bond lengths, angles, and torsional parameters. For ambiguous cases, compare experimental data with computational models (DFT or molecular dynamics). Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals .

Q. What strategies address contradictory pharmacological data in studies involving piperidine derivatives like this compound?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols:

- Use radioligand binding assays (e.g., for opioid receptor affinity, as seen in meperidine analogs ).

- Validate results across multiple models (in vitro, ex vivo, in vivo).

- Perform meta-analyses of published data to identify confounding variables (e.g., stereochemistry, solvent effects) .

Q. How can computational modeling predict the environmental impact or biodegradability of this compound?

- Methodological Answer : Use tools like EPI Suite to estimate biodegradation half-life or bioaccumulation potential. Molecular docking studies with enzymes (e.g., cytochrome P450) predict metabolic pathways. Experimental validation via microbial degradation assays in simulated environments (soil/water systems) is critical .

Methodological Challenges & Data Interpretation

Q. How do solvent effects influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Solvent polarity (e.g., DMSO vs. toluene) affects transition-state stabilization. Conduct kinetic studies under varying dielectric constants. Use Kamlet-Taft parameters to correlate solvent properties with reaction rates. Computational solvation models (COSMO-RS) provide additional insights .

Q. What analytical techniques are most reliable for distinguishing between stereoisomers of this compound?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).

- Vibrational Circular Dichroism (VCD) for absolute configuration determination.

- NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles, lab coats).

- Avoid inhalation/contact; implement spill containment measures (e.g., absorbent pads).

- Follow waste disposal guidelines (e.g., neutralization before incineration) per local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.